Tetranor-9-methylene-PGE2

Description

- Fasiplon (chemical name: 6-ethyl-7-methoxy-5-methyl-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-imidazo[1,2-a]pyrimidine) belongs to the imidazopyrimidine family of drugs.

- It acts as a nonbenzodiazepine anxiolytic, binding strongly to benzodiazepine sites on the GABAA receptor.

- Unlike traditional benzodiazepines, Fasiplon exhibits anxiolytic effects in animals without significant sedative or muscle relaxant actions .

Properties

CAS No. |

123283-87-4 |

|---|---|

Molecular Formula |

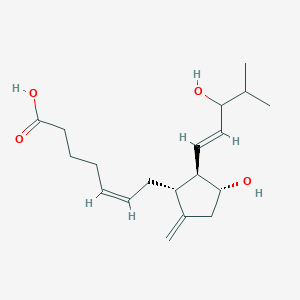

C19H30O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |

InChI Key |

LXSHKOQHYYFIJM-UKTPMIRMSA-N |

SMILES |

CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |

Isomeric SMILES |

CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |

Synonyms |

9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for Fasiplon involve the construction of its imidazo[1,2-a]pyrimidine core.

- Industrial production methods are proprietary, but research literature suggests various synthetic approaches.

Chemical Reactions Analysis

- Fasiplon undergoes reactions typical of imidazo[1,2-a]pyrimidines, including oxidation, reduction, and substitution.

- Common reagents include oxidants (e.g., peracids), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).

- Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Medicine: Fasiplon’s anxiolytic properties make it relevant for anxiety disorders.

Neuroscience: Studying its interaction with GABA receptors provides insights into receptor modulation.

Pharmacology: Researchers explore its potential as a safer alternative to traditional benzodiazepines.

Mechanism of Action

- Fasiplon enhances GABAergic neurotransmission by binding to benzodiazepine sites on GABAA receptors.

- This binding allosterically increases the receptor’s affinity for GABA, leading to inhibitory effects on neuronal excitability.

Comparison with Similar Compounds

- Fasiplon’s uniqueness lies in its anxiolytic activity without significant sedation.

- Similar compounds include traditional benzodiazepines (e.g., diazepam) and other imidazopyrimidines (e.g., zolpidem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.